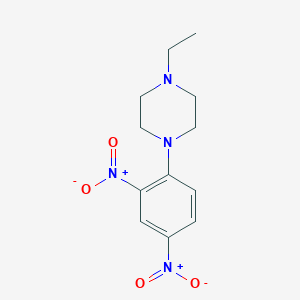
2,3-Dichloro-5-methylquinoxaline
Overview
Description
2,3-Dichloro-5-methylquinoxaline, also known as DCQX, is a synthetic compound that belongs to the quinoxaline family. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinoxalines, including this compound, can be synthesized through various methods. A common method is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Other synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular formula of this compound is C9H6Cl2N2. Quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxalines, including this compound, have been the subject of numerous studies due to their diverse biological activities. They have been used in the synthesis of various derivatives and have been involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
This compound is a low melting solid and is miscible in water . It has a molecular weight of 213.06 g/mol.Scientific Research Applications
Chromatographic Analysis
2,3-Dichloro-5-methylquinoxaline and its derivatives have been utilized in chromatographic analyses. For instance, 6,7-dimethoxy-2-methylquinoxaline, related to this compound, has been used in the liquid chromatographic fluorimetric assay of methylglyoxal, a compound that can be assayed in chemical and biological systems (McLellan & Thornalley, 1992).
Antimicrobial Activity
Quinoxaline derivatives, including those structurally similar to this compound, have been studied for their antimicrobial properties. The synthesis of various quinoxaline derivatives has led to compounds expected to exhibit optimized antimicrobial activity. This includes derivatives where chlorine at C-2 is replaced with ether linkages, yielding new Schiff bases containing quinoxaline moieties (Singh, Deivedi, Hashim, & Singhal, 2010).
Anti-inflammatory Properties
Some thioether derivatives of 2-Chloro-3-methylquinoxaline, a compound closely related to this compound, have been synthesized and shown to possess significant anti-inflammatory activity. This includes the synthesis of 2-(2-methylquinoxalin-3-ylthio)-N-substituted aryl/alkyl-acetamides, which were tested for their in vivo anti-inflammatory effects (Singh et al., 2010).
Tuberculosis Treatment
In the search for new anti-tubercular agents, derivatives of this compound have been explored. Novel compounds such as 1,2,3-triazole-based quinoxaline-1,4-di-N-oxide derivatives have been synthesized and shown to exhibit potential as anti-tubercular agents, demonstrating minimum inhibitory concentrations against Mycobacterium tuberculosis strains (Srinivasarao et al., 2020).
Biological Studies
This compound derivatives have been studied in various biological contexts. For example, studies involving 2-methylquinoxaline derivatives have provided insights into their biological activities and potential applications in medicine and the food industry. This includes research into their antimicrobial, antifungal, and bactericidal properties (Tayupov et al., 2021).
Mechanism of Action
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions .
Mode of Action
It’s worth noting that quinoxalines often exert their effects through interactions with various biological targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Quinoxalines, in general, are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Quinoxalines are known to have a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoxaline derivatives .
Safety and Hazards
properties
IUPAC Name |
2,3-dichloro-5-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGYEHZLFDBECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)
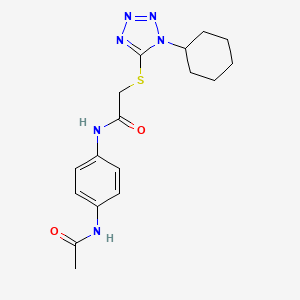
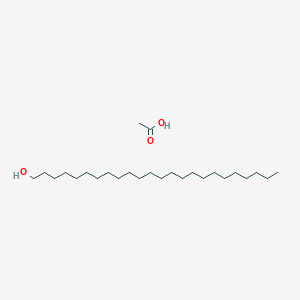

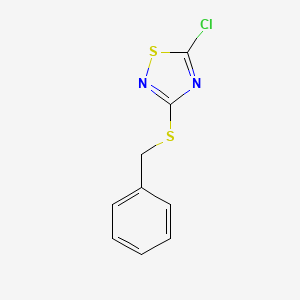


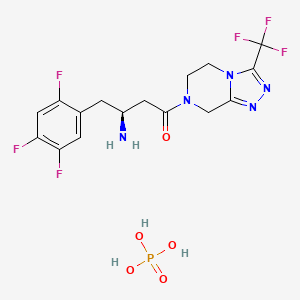
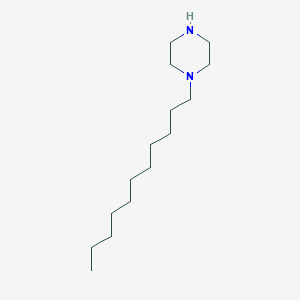
![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)
